molecular formula C4H7NO4 B140605 Ethyl nitroacetate CAS No. 626-35-7

Ethyl nitroacetate

Cat. No. B140605
CAS RN: 626-35-7
M. Wt: 133.1 g/mol
InChI Key: FTKASJMIPSSXBP-UHFFFAOYSA-N
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Description

Ethyl nitroacetate is a versatile chemical reagent used in various organic synthesis reactions. It serves as a key intermediate in the formation of a wide range of compounds, including γ-oxoacids, α,β-diamino acid derivatives, spirohexane amino acids, and others. Its reactivity is exploited in Michael addition reactions, aza-Henry additions, cyclopropanation, and cycloaddition condensations, showcasing its utility in constructing complex molecular architectures .

Synthesis Analysis

Ethyl nitroacetate has been employed in the synthesis of γ-oxoacids through Michael addition on α,β-unsaturated ketones followed by Nef oxidation. Computational results support a concerted decarboxylation step in this process . Additionally, it has been used in a solvent-free aza-Henry addition on trifluoromethyl aldimines to obtain chiral trifluoromethyl α,β-diamino esters, with the presence of a chiral center on the imine nitrogen allowing for good stereofacial control . The synthesis of spirohexane amino acids from methylenecyclobutanes also highlights the reactivity of ethyl nitroacetate in [1+2]- and [2+3]-cycloaddition pathways .

Molecular Structure Analysis

The molecular structure of ethyl nitroacetate allows for the generation of different nitrile oxides under various conditions. Thermolysis leads to the elimination of ethanol and carbon dioxide, forming formonitrile oxide, while treatment with phenyl isocyanate and a base yields different nitrile oxides depending on the reaction conditions .

Chemical Reactions Analysis

Ethyl nitroacetate participates in diverse chemical reactions. It can undergo condensation with arylacetals to produce α-amino esters, and its addition to 5-methylene-4,5-dihydrooxazole has been explored, leading to the synthesis of oxazole-bearing α-amino esters . Moreover, its reaction with electron-deficient olefins can result in either Michael adducts or isoxazoline cycloadducts, with the product distribution influenced by the reaction conditions and catalytic system .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl nitroacetate facilitate its use in organic synthesis. Its reactivity with alkenes in the presence of rhodium(II) acetate catalysis is notable, leading to the formation of ethyl 1-nitrocyclopropanecarboxylates and providing insights into the relative reactivities and stereoselectivities of these reactions . Ethyl 2-nitroacetoacetate, a related compound, acts as a synthetic precursor for ethoxycarbonylnitrile oxide and isoxazole derivatives . The kinetics of ethyl nitroacetate's bromination have been studied, showing a first-order reaction with respect to the ester and zero order with respect to bromine, with catalysis by bases . Lastly, ethyl nitroacetate has been utilized as a synthon for the synthesis of various functionally substituted polynitro compounds, demonstrating its role as a universal synthon in organic synthesis .

Scientific Research Applications

Synthesis of Unnatural α-Amino Esters

Ethyl nitroacetate serves as a glycine template to produce α-amino esters. This process includes condensation with arylacetals to give ethyl 3-aryl-2-nitroacrylates, followed by a reduction to α-amino esters. The method also explores [2 + 3] cycloadditions, leading to the synthesis of oxazole-bearing α-amino esters (Gagnot et al., 2018).

Michael Additions and Cycloaddition Condensations

Ethyl nitroacetate reacts with electron-poor olefins in the presence of a base, yielding Michael adducts or isoxazoline cycloadducts. The proportions of these products depend on reaction conditions and can be controlled by adjusting the catalytic system (Trogu, De Sarlo, & Machetti, 2009).

Formation of γ-Oxoacids and 1H-pyrrol-2(5H)-ones

Ethyl nitroacetate, when added to α,β-unsaturated ketones followed by Nef oxidation, yields γ-oxoacids. This process also enables the conversion of γ-ketoacids into 1H-pyrrol-2(5H)-ones under specific conditions (Aginagalde et al., 2010).

Organocatalytic Asymmetric Michael Addition

Ethyl nitroacetate is utilized in the asymmetric Michael addition to enones. This process, assisted by chiral amines, yields high yields and enantioselectivities under mild conditions (Zhou, Liu, & Gong, 2013).

Synthesis of Cα,α-Disubstituted Amino Acids

Ethyl nitroacetate is used in synthesizing sterically hindered and polyfunctional Cα,α-disubstituted amino acids. These amino acids are significant for inducing secondary structure in short peptides (Fu et al., 2001).

MRI/Optical Bimodal Imaging

In the field of medical imaging, ethyl nitroacetate derivatives have been explored for targeted magnetic resonance and optical bimodal imaging of tumors. This involves the synthesis of specific polyacetylenes for tumor detection (Huang et al., 2015).

"Greener" Synthesis Methods

Ethyl nitroacetate is also significant in developing environmentally friendlier synthesis methods for related compounds. This includes a safer and more efficient procedure for synthesizing methyl nitroacetate (Johnson et al., 2017).

Safety And Hazards

Ethyl Nitroacetate is a combustible liquid . It causes skin irritation and serious eye irritation . It should be handled with care, avoiding all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . It should be used in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .

Relevant Papers

Several papers have been retrieved that discuss Ethyl Nitroacetate. These include studies on the use of Ethyl Nitroacetate as a glycine template to produce α-amino esters , and its use in the synthesis of γ-oxoacids via Michael addition reaction with α,β-unsaturated ketones .

properties

IUPAC Name

ethyl 2-nitroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H7NO4/c1-2-9-4(6)3-5(7)8/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKASJMIPSSXBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060817
Record name Acetic acid, nitro-, ethyl ester
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Molecular Weight

133.10 g/mol
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Product Name

Ethyl nitroacetate

CAS RN

626-35-7
Record name Ethyl nitroacetate
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Record name Nitroacetic acid ethyl ester
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Record name Ethyl nitroacetate
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Record name Acetic acid, 2-nitro-, ethyl ester
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Record name Acetic acid, nitro-, ethyl ester
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Record name Ethyl nitroacetate
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Record name Ethyl nitroacetate
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Synthesis routes and methods I

Procedure details

Another route was disclosed by early researchers Bouveault and Wahl, Bull. Soc. Chim. France, 31, 847-54 (1904), whereby ethyl acetoacetate was reacted with absolute nitric acid in acetic anhydride at 30°-35° C., but low yields of ethyl nitroacetate were reported. This work was later confirmed by Arndt and Rose in J. Chem. Soc. 1935, 1-10. The major product produced using the conditions of Bouveault and Wahl was found to be diethyl2-oxofurazan dicarboxylate.
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Synthesis routes and methods II

Procedure details

To a 100 ml three necked round bottom flask, equipped with a liquid addition funnel, a solid addition funnel and a condenser topped with a nitrogen inlet, was added 20 ml of dimethylsulfoxide and 1.08 g (0.0178 mole) nitromethane. 0.1 g (0.00178 mole) potassium hydroxide followed by 1 ml of a 20% solution of ethyl cyanoformate in (0.0021 mle) dimethylsulfoxide. The solution was stirred for a short period and the addition of each reactant (base and formate) was repeated nine times. The resultant solution remained homogeneous throughout the addition process, was stirred at ambient temperature for one hour and then acidified to pH of 4 with conc. hydrochloric acid. The product was extracted with ethyl acetate and dried with anhydrous magnesium sulfate. The magnesium sulfate was filtered off and solvent evaporated to give ethyl nitroacetate in 68% yield.
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68%

Synthesis routes and methods III

Procedure details

To a 100 ml three-neck round bottom flask, equipped with an addition funnel, a thermometer and a condenser topped with a nitrogen gas inlet tube, was added 20 ml of dimethylsulfoxide, 0.196 g (0.00815 mole) sodium hydride and then 0.5 g (0.00815 mole) of nitromethane was added dropwise at ambient temperature to give a slurry. 1.6 ml (0.0163 mole) of ethyl cyanoformate was then added dropwise forming a homogeneous solution and was then stirred for 2 hours at ambient temperature. The solution was made acidic by adding 30 ml of 1 Normal acetic acid with stirring. The product was extracted with ethyl acetate and dried over magnesium sulfate. Ethyl nitroacetate was formed in 83% yield as determined by gas chromatography.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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